1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
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Description
The compound (5-chloro-2-methoxyphenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various synthetic routes . A one-pot synthesis of tetra-substituted imidazole, similar to the compound , has been reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals to obtain metal complexes .
Molecular Structure Analysis
The structure of imidazole-containing compounds can be confirmed using various spectroscopic and analytical techniques . The crystalline structure of these compounds can be characterized by SC-XRD .
Chemical Reactions Analysis
Imidazole-containing compounds can react with salts of 1st row transition metals to obtain metal complexes . These reactions can be used to evaluate the compounds for their antioxidant and antimicrobial activities .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a key component in many biologically active molecules . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives often interact with their targets through the nitrogen atoms in the imidazole ring .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many imidazole derivatives affect pathways related to inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and can be metabolized by the liver .
Result of Action
Many imidazole derivatives have anti-inflammatory, antitumor, and antimicrobial effects .
Safety and Hazards
While specific safety and hazard information for (5-chloro-2-methoxyphenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
is not available, general precautions should be taken while handling it. Avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, call a poison center or doctor/physician if you feel unwell. If it comes in contact with skin, wash with plenty of soap and water .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-20-10-7-19-17(20)26(23,24)13-5-8-21(9-6-13)16(22)14-11-12(18)3-4-15(14)25-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQJHVZKKSEXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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